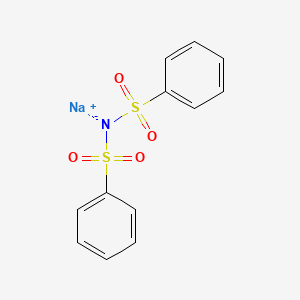
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt is a chemical compound with the molecular formula C12H11NO4S2Na. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a phenylsulfonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt typically involves the reaction of benzenesulfonamide with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Step 1: Benzenesulfonamide is dissolved in a suitable solvent, such as dichloromethane.
Step 2: Phenylsulfonyl chloride is added to the solution.
Step 3: Sodium hydroxide is added to neutralize the hydrochloric acid formed during the reaction.
Step 4: The reaction mixture is stirred at room temperature for several hours.
Step 5: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industry: The compound is used as a catalyst in various industrial processes, including polymerization and chemical synthesis.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the enzyme’s normal function, leading to various biological effects.
Comparación Con Compuestos Similares
Benzenesulfonamide, N-(phenylsulfonyl)-, sodium salt can be compared with other sulfonamide derivatives, such as:
Benzenesulfonamide: The parent compound, which lacks the phenylsulfonyl group.
N-(Phenylsulfonyl)benzenesulfonamide: A similar compound with a different substitution pattern.
Sulfanilamide: A well-known sulfonamide antibiotic.
Uniqueness
The uniqueness of this compound lies in its dual sulfonamide and sulfonyl functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
2532-07-2 |
|---|---|
Fórmula molecular |
C12H10NNaO4S2 |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
sodium;bis(benzenesulfonyl)azanide |
InChI |
InChI=1S/C12H10NO4S2.Na/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;/h1-10H;/q-1;+1 |
Clave InChI |
OUDIZSXRGGGZNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)[N-]S(=O)(=O)C2=CC=CC=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)

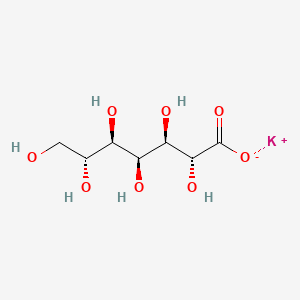

![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B14152620.png)
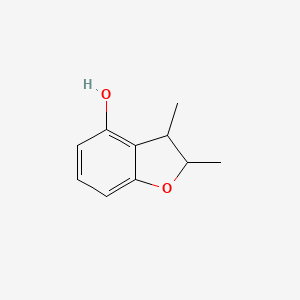
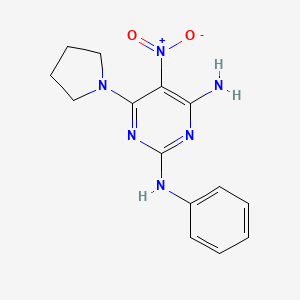
![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)
![3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14152629.png)


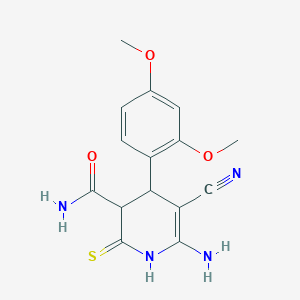
![4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B14152667.png)
